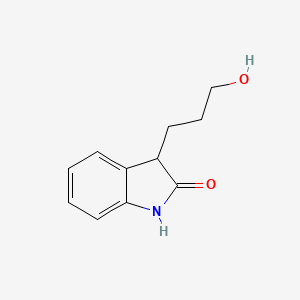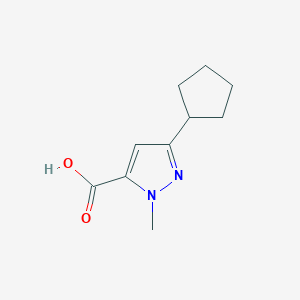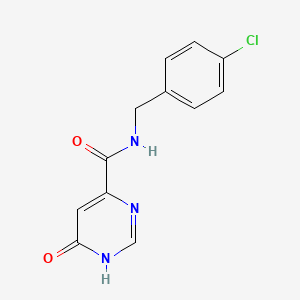![molecular formula C22H15F3N2OS B2876116 N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 860785-76-8](/img/structure/B2876116.png)
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes
The study by Tran et al. (2014) outlines a copper-catalyzed reaction mechanism for alkanes with amides, sulfonamides, and imides, leading to N-alkyl products. This process showcases the potential utility of similar compounds in facilitating or undergoing novel catalytic reactions, highlighting the synthetic versatility of compounds with complex sulfanyl and cyano functionalities (Tran, Li, Driess, & Hartwig, 2014).
Construction of Copper Metal–Organic Systems
Dai et al. (2009) demonstrated the design and synthesis of flexible dicarboxylate ligands and their assembly with copper ions to form metal–organic complexes. This research suggests the potential of compounds with similar structural motifs to serve as ligands in the construction of complex metal–organic frameworks, offering insights into the structural versatility and application in materials science (Dai, He, Gao, Ye, Qiu, & Sun, 2009).
Transparent Aromatic Polyimides with High Refractive Index
Tapaswi et al. (2015) explored the synthesis of transparent polyimides with high refractive indices using thiophenyl-substituted benzidines. This study underscores the importance of specific functional groups in developing materials with desirable optical properties, suggesting a potential application area for similarly structured compounds in materials science (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
A Facile and General Route to Benzofurans and Benzothiophenes
Sheng et al. (2014) reported a straightforward method to synthesize benzofurans and benzothiophenes, demonstrating the broad functional group tolerance of this approach. This work highlights the potential chemical reactivity and synthetic utility of compounds containing trifluoromethylthio groups and suggests that compounds with similar or related functional groups might be useful in synthesizing heterocyclic structures of interest (Sheng, Fan, & Wu, 2014).
Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazole Derivatives
Mange et al. (2013) synthesized new Schiff bases with potential antibacterial and antifungal activity, showcasing the therapeutic and biological application potential of novel synthetic compounds. This study indicates that compounds with similar functionalities might be explored for their bioactive potential, especially in developing new antimicrobial agents (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
properties
IUPAC Name |
N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS/c1-14-5-2-3-8-19(14)29-20-10-9-18(12-16(20)13-26)27-21(28)15-6-4-7-17(11-15)22(23,24)25/h2-12H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRNKOHMUJIIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)
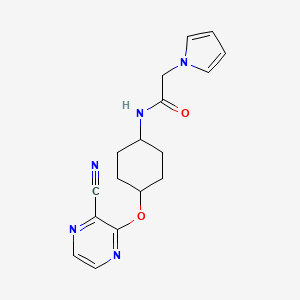

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
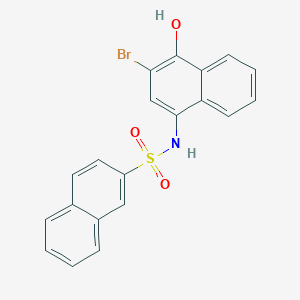
![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
